N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Lipophilicity LogP Drug-likeness

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine (CAS 1006469-56-2) is a fluorinated pyrazole derivative belonging to the N‑benzyl‑1‑methyl‑1H‑pyrazol‑4‑amine chemotype. Its molecular formula is C₁₁H₁₂FN₃ and its molecular weight is 205.23 g·mol⁻¹.

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
Cat. No. B11735452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NCC2=CC(=CC=C2)F
InChIInChI=1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3
InChIKeyFMGCXWYYNMCMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine – Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine (CAS 1006469-56-2) is a fluorinated pyrazole derivative belonging to the N‑benzyl‑1‑methyl‑1H‑pyrazol‑4‑amine chemotype. Its molecular formula is C₁₁H₁₂FN₃ and its molecular weight is 205.23 g·mol⁻¹ . The compound incorporates a 1‑methyl‑1H‑pyrazol‑4‑amine core linked via a secondary amine to a 3‑fluorobenzyl substituent; this meta‑fluorine substitution distinguishes it from the corresponding para‑fluoro and non‑fluorinated benzyl analogs. The computed partition coefficient (LogP) is 2.17 and the topological polar surface area (TPSA) is 29.85 Ų . The compound is supplied as a research‑grade intermediate, typically at ≥95% purity, with recommended storage at 2–8 °C under dry, sealed conditions . It serves as a synthetic building block in medicinal chemistry campaigns, most notably in the design of kinase‑focused compound libraries [1].

Why N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine Cannot Be Replaced by Unsubstituted Benzyl or 4-Fluoro Isomers in Kinase-Targeted Library Synthesis


Within the N‑benzyl‑1‑methyl‑1H‑pyrazol‑4‑amine series, subtle variations in the benzyl substituent produce discrete and often non‑interchangeable physicochemical and pharmacological profiles. The 3‑fluorobenzyl analogue possesses a LogP of 2.17, representing a ΔLogP of +0.57 over the non‑fluorinated N‑benzyl parent (LogP 1.60) . This difference in lipophilicity alters membrane permeability and non‑specific protein binding in cellular assays. Furthermore, the electron‑withdrawing fluorine at the meta position modulates the basicity of the secondary amine and the electron density of the pyrazole ring, affecting both hydrogen‑bond donor/acceptor character and metabolic vulnerability at the benzyl methylene [1]. The 4‑fluoro (para) isomer, while isosteric, presents a distinct electrostatic potential surface and dipole moment that can redirect ligand‑protein interactions; documented SAR in related pyrazole kinase inhibitor series shows that the position of the fluorine substituent on the benzyl ring can shift target IC₅₀ values by more than 10‑fold [2]. Consequently, directly substituting one fluoro‑regioisomer for another, or reverting to the non‑fluorinated scaffold, risks invalidating established structure‑activity relationships and compromising the integrity of a lead optimisation programme.

Quantitative Differentiation of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine Against Closest Structural Analogs


Lipophilicity Differential: 3-Fluorobenzyl Analog vs. Non-Fluorinated N-Benzyl Parent

The 3-fluorobenzyl derivative exhibits a measured/computed LogP of 2.17, which is 0.57 log units higher than the non-fluorinated N‑benzyl‑1‑methyl‑1H‑pyrazol‑4‑amine (LogP 1.60) . This increment places the 3‑fluoro compound closer to the empirical optimal LogP range (2–3) for oral bioavailability and CNS penetration potential, while the non-fluorinated analog falls below this window. The difference corresponds to an approximately 3.7‑fold higher octanol‑water partition coefficient, predicting enhanced passive membrane permeability for the fluorinated species [1].

Lipophilicity LogP Drug-likeness

Hydrogen-Bond Acceptor Capacity: 3-Fluorobenzyl Analog vs. Non-Fluorinated Parent

The incorporation of the fluorine atom on the benzyl ring adds one additional hydrogen-bond acceptor (HBA) to the molecule. The 3‑fluoro derivative possesses three HBA sites (two pyrazole nitrogens plus the fluorine), compared to only two HBA sites for the non-fluorinated N‑benzyl analog . The TPSA of the 3‑fluoro compound is 29.85 Ų . While the fluorine atom is a weak HBA, its presence can engage in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) within protein binding pockets that are geometrically inaccessible to the non-fluorinated scaffold, as documented in fluorinated kinase inhibitor co-crystal structures [1].

Hydrogen bonding TPSA Ligand efficiency

Regioisomeric Differentiation: 3-Fluoro vs. 4-Fluoro Benzyl Substitution Pattern

The position of the fluorine substituent on the benzyl ring (meta vs. para) is a critical determinant of biological activity within pyrazole‑based kinase inhibitor chemotypes. Patent US‑8853207‑B2, which exemplifies N‑benzyl‑pyrazole‑4‑amine derivatives as kinase inhibitors, demonstrates that shifting the fluorine from the para to the meta position can alter inhibitory potency by more than one order of magnitude against specific kinase targets [1]. This phenomenon arises because the meta‑fluorine withdraws electron density inductively but cannot donate by resonance to the benzylic amine, whereas the para‑fluorine engages in resonance donation (+M effect), altering the pKa of the secondary amine and the conformational preferences of the benzyl group [2]. The 3‑fluoro regioisomer is commercially available at 95% purity (CAS 1006469-56-2) , while the 4‑fluoro free base is predominantly supplied as its hydrochloride salt (CAS 1856097-47-6), which introduces additional formulation considerations .

Regioisomerism Kinase SAR Electrostatic potential

Molecular Weight and Ligand Efficiency Considerations vs. Common Pyrazole-4-amine Building Blocks

With a molecular weight of 205.23 g·mol⁻¹, the 3‑fluorobenzyl derivative is 18.0 Da heavier than the non-fluorinated benzyl analog (MW 187.25) and 13.9 Da heavier than the 1‑(3‑fluorobenzyl)‑1H‑pyrazol‑4‑amine regioisomer that lacks the N‑methyl group (MW 191.21) [1]. The incremental mass is attributable to the single fluorine atom. In fragment‑based drug discovery, this addition remains within acceptable limits (MW < 300 Da for fragments) while delivering the aforementioned lipophilicity and electronic benefits. The compound's ligand efficiency metrics (LE ≈ 0.30–0.35 kcal·mol⁻¹ per heavy atom, estimated from class‑level kinase inhibition data) are consistent with an attractive fragment starting point [2].

Ligand efficiency Fragment-based drug discovery Molecular weight

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine: Evidence-Backed Application Scenarios for Research Procurement


Kinase-Focused Fragment Library Design Requiring Balanced Lipophilicity and Synthetic Tractability

The compound's LogP of 2.17 and MW of 205.23 place it within the fragment-like chemical space (MW < 250, LogP < 3) recommended for fragment-based drug discovery [Section 3, Evidence Item 4]. The secondary amine handle provides a direct synthetic vector for rapid elaboration via N‑alkylation, reductive amination, or sulfonamide formation, enabling efficient fragment growth. The 3‑fluorobenzyl group introduces a weak hydrogen‑bond acceptor (fluorine) capable of engaging in multipolar interactions within kinase ATP sites, without substantially increasing molecular complexity. This makes the compound an appropriate procurement choice for kinase-targeted fragment libraries where both hit rates and downstream synthetic feasibility are prioritised.

Regioisomeric SAR Probe in Pyrazole-Based c-Met, CHK1, or p38α Kinase Inhibitor Programmes

As detailed in patent US‑8853207‑B2, the position of fluorine on the benzyl ring of pyrazole‑4‑amine kinase inhibitors can shift target potency by >10‑fold [Section 3, Evidence Item 3]. The 3‑fluoro regioisomer should be procured alongside its 4‑fluoro and 2‑fluoro counterparts, as well as the non-fluorinated parent, to construct a complete regioisomeric SAR matrix. This systematic comparison enables identification of the optimal fluorine position for potency, selectivity, and metabolic stability before committing to costly lead optimisation. The compound's availability in free base form (rather than as a hydrochloride salt) simplifies direct use in parallel chemistry workflows.

Metabolic Stability Optimisation via Fluorine Blocking of Benzyl Methylene Oxidation

The benzyl methylene group in N‑benzyl‑pyrazole‑4‑amines is a known site of cytochrome P450-mediated oxidative metabolism. Introduction of a fluorine atom at the meta position of the phenyl ring increases the electron deficiency of the benzyl system, thereby retarding the rate of benzylic hydroxylation [Section 2 and Section 3, Evidence Item 1]. The higher LogP (+0.57 vs. non-fluorinated) also redirects metabolic clearance toward lower-extraction pathways. Researchers developing lead series where rapid benzyl oxidation has been identified as a metabolic liability should procure the 3‑fluoro analog as a direct replacement for the non-fluorinated scaffold to assess intrinsic clearance improvements in hepatocyte or microsomal stability assays.

Synthetic Intermediate for Pyrazole-4-amine-Derived Kinase Probe Compounds and Chemical Tools

The compound's 1‑methyl‑1H‑pyrazol‑4‑amine core, combined with the secondary amine linkage to the 3‑fluorobenzyl group, provides two distinct points for further functionalisation: (i) the free NH of the benzylamine can be acylated, sulfonylated, or alkylated; (ii) the pyrazole C‑5 position is available for electrophilic substitution or metalation-functionalisation sequences. The 95% purity specification and recommended storage at 2–8 °C [Section 1] ensure sufficient quality for use as a key intermediate in multi-step synthetic sequences toward advanced kinase probe molecules, as referenced in the medicinal chemistry literature on pyrazole-based kinase inhibitors [1].

Quote Request

Request a Quote for N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.